

Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BAY 2402234, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is compiled from published, peer-reviewed studies to offer an objective overview for research and drug development professionals.

Introduction to BAY 2402234

BAY 2402234 is a potent and selective, orally bioavailable small molecule inhibitor of the mitochondrial enzyme DHODH.[1] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including AML blasts.[1] By inhibiting DHODH, BAY 2402234 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, notably, the induction of differentiation in AML cells.[1] This mechanism of action represents a promising therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of BAY 2402234 in comparison to other targeted agents against various AML cell lines.

Table 1: Anti-Proliferative Activity (IC50, nM) of Targeted AML Therapies

Cell Line	BAY 2402234[2]	Venetoclax + Azacitidine	Gilteritinib (FLT3-ITD) [3][4]	Ivosidenib (IDH1 mutant)	Enasidenib (IDH2 mutant)
MOLM-13 (FLT3-ITD)	0.081	Data not available	~1	N/A	N/A
MV4-11 (FLT3-ITD)	0.29	Data not available	<1	N/A	N/A
THP-1	2.6	Data not available	Data not available	N/A	N/A
HL-60	8.2	Data not available	Data not available	N/A	N/A
TF-1	0.88	Data not available	Data not available	N/A	N/A
HEL	0.54	Data not available	Data not available	N/A	N/A
KG-1	1.1	Data not available	Data not available	N/A	N/A
OCI-AML3	0.92	Data not available	Data not available	N/A	N/A
SKM-1	1.3	Data not available	Data not available	N/A	N/A

N/A: Not applicable as the drug's efficacy is primarily in a different genetic subtype.

Table 2: Differentiation Induction (EC50, nM) of BAY 2402234

Cell Line	Differentiation Marker	EC50 (nM)[2]
MOLM-13	CD11b	3.16
HEL	CD11b	0.96
THP-1	CD14	8.8
TF-1	CD11b	2.9
SKM-1	CD14	9.0

Comparative In Vivo Efficacy

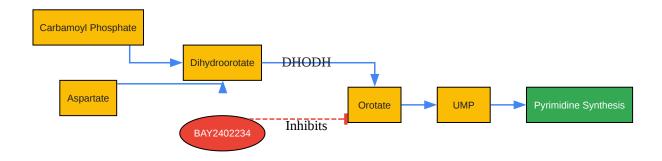
The subsequent tables summarize the in vivo efficacy of BAY 2402234 and comparator drugs in AML xenograft models.

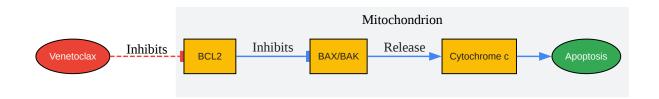
Table 3: Efficacy of BAY 2402234 in Subcutaneous AML Xenograft Models[5]

AML Model	Treatment	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
MOLM-13	BAY 2402234	0.9	Significant
1.8	Significant		
3.75	Significant		
7.5	Significant	_	
MV4-11	BAY 2402234	1.25	Significant
2.5	Significant		
5	Significant	_	

Table 4: Survival Benefit of BAY 2402234 in Disseminated AML Xenograft Models[5]

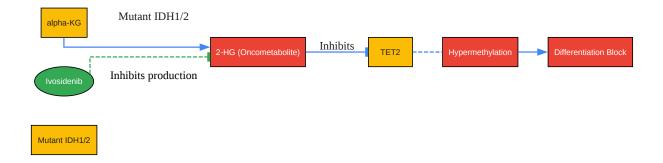
AML Model	Treatment	Dose (mg/kg, oral, daily)	Median Survival	p-value
HL-60	Vehicle	-	21 days	<0.0001
BAY 2402234	5	35 days		
Cytarabine	5	29 days	_	
MV4-11	Vehicle	-	21 days	<0.0001
BAY 2402234	4	>46 days		

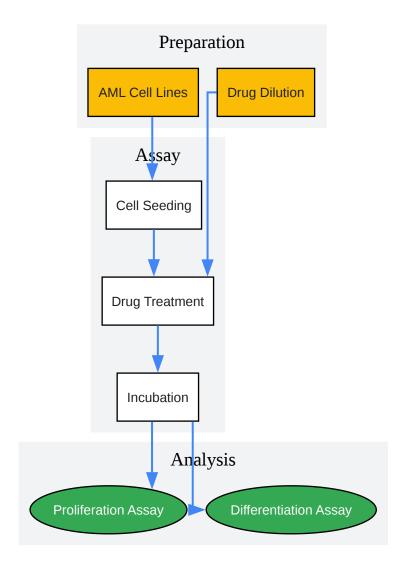

Table 5: Efficacy of Comparator Drugs in AML Xenograft Models

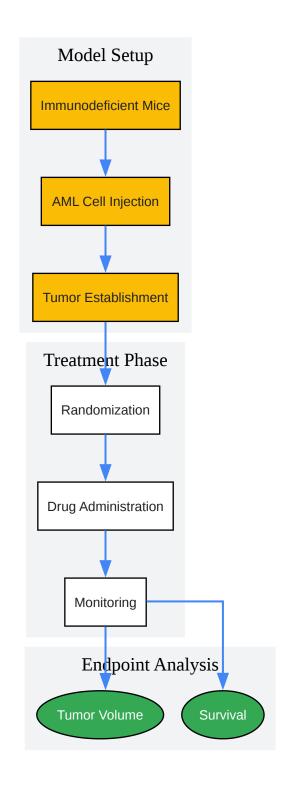

Drug/Combina tion	AML Model	Efficacy Metric	Result	Reference
Gilteritinib	MOLM-13	Tumor Growth Inhibition	Potent antitumor effect	[6]
Quizartinib	MOLM-13	Tumor Growth Inhibition	Potent antitumor effect	[6]
Venetoclax + Azacitidine	KMT2A- rearranged infant ALL xenografts	Survival Advantage	Significant	[7]
Ivosidenib	IDH1-mutant PDX	Tumor Growth	Inhibition	Not specified
Enasidenib	IDH2-mutant PDX	Tumor Growth	Inhibition	Not specified

Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by BAY 2402234 and the comparator drugs.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH Inhibitor BAY 2402234 in AML | PDF | Medical Specialties | Cancer [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544980#efficacy-of-bay-204-in-published-aml-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com